

Application Notes and Protocols for Ultrasound- Assisted Synthesis of Decyl Oleate

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Compound of Interest		
Compound Name:	Decyl octadec-9-enoate	
Cat. No.:	B15147439	Get Quote

Introduction

Decyl oleate is a wax ester widely utilized in the cosmetics and pharmaceutical industries as an emollient and skin-conditioning agent due to its composition being similar to the skin's natural lipids.[1][2] It is synthesized through the esterification of oleic acid and decanol.[2][3] Traditional synthesis methods often require long reaction times and may use solvents.[2] The application of ultrasound has been shown to intensify the enzymatic synthesis of decyl oleate, significantly reducing reaction time and eliminating the need for organic solvents, thus offering a greener and more efficient production method.[4][5][6] This document provides detailed application notes and protocols for the ultrasound-assisted enzymatic synthesis of decyl oleate.

Principle of the Method

The synthesis of decyl oleate is achieved via the esterification of oleic acid and decan-1-ol. This reaction can be efficiently catalyzed by an immobilized lipase, such as Fermase CALB™ 10000 (Candida antarctica lipase B immobilized on polyacrylate beads), in a solvent-free system.[3] Ultrasound irradiation is employed to enhance the reaction rate by improving mass transfer between the reactants and the enzyme, a phenomenon attributed to acoustic cavitation.[3][7] This intensification allows for a significant reduction in reaction time compared to conventional methods.[2]

Quantitative Data Summary



The following tables summarize the key quantitative data for the ultrasound-assisted synthesis of decyl oleate.

Table 1: Optimal Reaction Conditions for Ultrasound-Assisted Enzymatic Synthesis of Decyl Oleate[4][5][6]

Parameter	Optimal Value
Oleic Acid to Decanol Molar Ratio	1:2
Enzyme Loading (Fermase CALB™ 10000)	1.8% (w/w)
Temperature	45°C
Agitation Speed	200 rpm
Ultrasound Power Input	50 W
Ultrasound Duty Cycle	50%
Ultrasound Frequency	22 kHz
Reaction Time	25 minutes
Maximum Yield	97.14%

Table 2: Kinetic Parameters of the Ultrasound-Assisted Enzymatic Synthesis[4][5][6]

Kinetic Parameter	Value
Maximum Rate of Reaction (Vmax)	35.02 M/min/g catalyst
Michaelis Constant for Oleic Acid (KA)	34.47 M
Michaelis Constant for Decanol (KB)	3.31 M
Inhibition Constant (Ki)	4542.4 M
Sum of Square Error (SSE)	0.000334

Table 3: Physicochemical Properties of Decyl Oleate



Property	Value
Molecular Formula	C28H54O2[8]
Molecular Weight	422.727 g/mol [8]
Boiling Point	494.8°C at 760 mmHg[8]
Melting Point	2.8°C[8]
Density	0.866 g/cm ³ [8]
Flash Point	77.1°C[8]
Water Solubility	Practically insoluble[1][8][9]

Experimental Protocols

Materials and Equipment

- Oleic Acid
- Decan-1-ol (Decyl alcohol)[8]
- Fermase CALB™ 10000 (immobilized Candida antarctica lipase B)[3]
- Molecular sieves (optional, to remove water)[3]
- Glass reactor
- Ultrasound bath or probe system with temperature, power, and frequency control
- Magnetic stirrer with heating capabilities
- · Standard laboratory glassware
- Analytical equipment for determining conversion (e.g., gas chromatography, titration)

Experimental Procedure

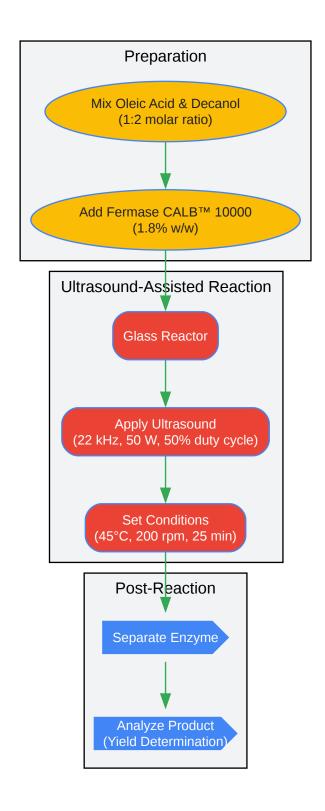


- Reactant Preparation: In a glass reactor, combine oleic acid and decanol in a 1:2 molar ratio to a total volume of 15 mL in a solvent-free system.[3]
- Enzyme and Additive Addition: Add 1.8% (w/w) of Fermase CALB™ 10000 enzyme to the reaction mixture. If desired, 1% (w/w) molecular sieves can be added to adsorb the water produced during esterification.[3]
- Reaction Setup: Place the reactor in the ultrasonic bath or position the ultrasonic probe in the reaction mixture. Set the magnetic stirrer to an agitation speed of 200 rpm.[4][5]
- Ultrasonic Reaction: Set the reaction temperature to 45°C. Apply ultrasound at a frequency of 22 kHz with a power input of 50 W and a 50% duty cycle.[4][5][6]
- Reaction Monitoring: Allow the reaction to proceed for 25 minutes under these conditions.
 Samples can be withdrawn periodically to monitor the progress of the reaction and determine the conversion of oleic acid.
- Product Isolation: After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration or centrifugation for potential reuse.
- Analysis: Analyze the product to determine the yield of decyl oleate. This can be done by measuring the decrease in acid value through titration or by gas chromatography.

Visualizations

Experimental Workflow Diagram





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